4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide
Description
This compound belongs to the benzamide class, characterized by a benzothiazole core substituted with a methoxy group at position 4, a nitro group at position 6, and a dimethylsulfamoyl-benzamide moiety at position 2. Its structure (Figure 1) combines electron-withdrawing (nitro) and electron-donating (methoxy) groups, which may influence reactivity and biological interactions.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S2/c1-20(2)29(25,26)12-6-4-10(5-7-12)16(22)19-17-18-15-13(27-3)8-11(21(23)24)9-14(15)28-17/h4-9H,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWNZHZSBCFWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylsulfamoyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and potential antidiabetic properties, as well as its mechanism of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . Notably:
- Cell Proliferation Inhibition : The compound exhibited significant inhibition of cell proliferation in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay results indicated a dose-dependent response, with notable effects observed at concentrations of 1 to 4 μM .
- Mechanism of Action : The compound was found to induce apoptosis and arrest the cell cycle in A431 and A549 cells. Flow cytometry analyses confirmed these effects, while Western blot assays indicated that it inhibited key signaling pathways such as AKT and ERK .
Anti-inflammatory Activity
The compound also demonstrated anti-inflammatory properties:
- Cytokine Inhibition : It significantly reduced levels of inflammatory cytokines IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7). This suggests a dual mechanism where the compound not only targets cancer cells but also modulates inflammatory responses .
Antidiabetic Potential
In addition to its anticancer and anti-inflammatory activities, preliminary research suggests potential antidiabetic effects:
- Glucose Level Reduction : In vivo studies using non-insulin-dependent diabetes mellitus rat models showed that derivatives of benzothiazole could significantly lower plasma glucose levels. The mechanism appears to involve inhibition of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is crucial for glucose metabolism .
Comparative Analysis of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | Induction of apoptosis; inhibition of AKT/ERK |
| Anti-inflammatory | Reduction in IL-6 and TNF-α levels | Modulation of macrophage activity |
| Antidiabetic | Lowering plasma glucose levels | Inhibition of 11beta-HSD1 |
Case Studies
- Study on Anticancer Effects : A study synthesized several benzothiazole derivatives and evaluated their biological activities. Compound B7 was identified as particularly effective against A431 and A549 cell lines, showcasing promising results for future cancer therapies .
- Anti-inflammatory Mechanisms : Research indicated that compounds similar to this compound could effectively reduce inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases .
- Antidiabetic Activity : Another study focused on N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives demonstrated significant antidiabetic activity through mechanisms involving enzyme inhibition relevant to glucose metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Sulfamoyl and Benzothiazole Substituents
The target compound is compared to analogs with modifications in the sulfamoyl group or benzothiazole ring (Table 1).
Table 1: Structural Comparison of Analogs
*Calculated based on formula C₁₇H₁₆N₄O₅S₂.
Key Observations:
- Sulfamoyl Modifications: The dimethylsulfamoyl group in the target compound offers a balance between hydrophilicity and steric bulk.
- Benzothiazole Substituents: The 6-nitro group in the target compound distinguishes it from non-nitro analogs (e.g., ), which may reduce electrophilicity. Methoxy at position 4 is conserved across multiple analogs, suggesting its role in stabilizing molecular conformation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
